6-Fluorosulfonyloxyquinazoline
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Overview
Description
6-Fluorosulfonyloxyquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The addition of a fluorosulfonyloxy group to the quinazoline structure enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorosulfonyloxyquinazoline typically involves the introduction of the fluorosulfonyloxy group to the quinazoline core. One common method is the reaction of quinazoline derivatives with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorosulfonyloxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Hydrolysis: In the presence of water or aqueous solutions, the fluorosulfonyloxy group can be hydrolyzed to form quinazoline derivatives with hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
- Substituted quinazoline derivatives with various functional groups.
- Oxidized or reduced quinazoline compounds.
- Hydrolyzed products with hydroxyl groups.
Scientific Research Applications
6-Fluorosulfonyloxyquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluorosulfonyloxyquinazoline involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group enhances the compound’s ability to bind to enzymes and receptors, leading to the modulation of their activity. This can result in the inhibition or activation of various biochemical pathways, depending on the specific target. The compound’s effects are mediated through its interactions with proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Quinazoline: The parent compound without the fluorosulfonyloxy group.
Quinoxaline: A structurally related compound with similar biological activities.
Cinnoline: Another nitrogen-containing heterocyclic compound with comparable properties.
Comparison: 6-Fluorosulfonyloxyquinazoline is unique due to the presence of the fluorosulfonyloxy group, which enhances its chemical reactivity and biological activity. Compared to quinazoline, it has improved binding affinity to molecular targets and greater stability under various conditions. Quinoxaline and cinnoline, while similar in structure, do not possess the same level of reactivity and specificity as this compound.
Properties
IUPAC Name |
6-fluorosulfonyloxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3S/c9-15(12,13)14-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSSNCGFLGSFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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